1-ethoxycyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring an ethoxy group and an aldehyde functional group attached to the cyclohexane ring
Vorbereitungsmethoden
1-Ethoxycyclohexane-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclohexanol. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial production methods may involve similar steps but are typically optimized for large-scale synthesis. These methods often use continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-Ethoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide (HBr) can replace the ethoxy group with a bromine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 would yield 1-ethoxycyclohexane-1-carboxylic acid, while reduction with NaBH4 would produce 1-ethoxycyclohexanol.
Wissenschaftliche Forschungsanwendungen
1-Ethoxycyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in medicine, its derivatives may have potential therapeutic applications. Studies focus on modifying its structure to enhance its pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its aldehyde group makes it a useful precursor for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 1-ethoxycyclohexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The ethoxy group can also participate in substitution reactions, influencing the overall reactivity of the compound.
In biological systems, the compound may interact with enzymes and other proteins, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxycyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarboxaldehyde: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
1-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
Cyclohexanol: Lacks the aldehyde group, limiting its use in oxidation-reduction reactions.
The presence of both the ethoxy and aldehyde groups in this compound makes it unique and valuable for specific synthetic and research applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 1-ethoxycyclohexane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclohexene", "Ethanol", "Sodium borohydride", "Acetic acid", "Chromium trioxide", "Sodium sulfate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with sodium borohydride in ethanol to yield cyclohexanol.", "Step 2: Cyclohexanol is oxidized with chromium trioxide in acetic acid to yield cyclohexanone.", "Step 3: Cyclohexanone is reacted with ethanol and sodium borohydride in ethanol to yield 1-ethoxycyclohexanol.", "Step 4: 1-ethoxycyclohexanol is oxidized with chromium trioxide in acetic acid to yield 1-ethoxycyclohexanone.", "Step 5: 1-ethoxycyclohexanone is reacted with sodium borohydride in ethanol to yield 1-ethoxycyclohexane-1-carbinol.", "Step 6: 1-ethoxycyclohexane-1-carbinol is dehydrated with sulfuric acid to yield 1-ethoxycyclohexane-1-carbaldehyde.", "Step 7: The product is purified by washing with sodium sulfate, sodium bicarbonate, and sodium chloride, followed by distillation to obtain the final product." ] } | |
CAS-Nummer |
1780232-67-8 |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-ethoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(8-10)6-4-3-5-7-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
OUFUHPUTXKSMQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCC1)C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.